molecular formula C21H28N2O2 B8621230 4-(5-Decylpyrimidin-2-YL)benzoic acid CAS No. 106831-32-7

4-(5-Decylpyrimidin-2-YL)benzoic acid

Cat. No.: B8621230
CAS No.: 106831-32-7
M. Wt: 340.5 g/mol
InChI Key: WIFSZQUMUBLVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Decylpyrimidin-2-YL)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with a decyl (C₁₀H₂₁) chain at the 5-position, directly attached to the benzoic acid moiety at the 4-position via a single bond (denoted by the "YL" suffix). This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the long aliphatic chain, which distinguishes it from related compounds with halogenated or oxygen-linked substituents .

Properties

CAS No.

106831-32-7

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

4-(5-decylpyrimidin-2-yl)benzoic acid

InChI

InChI=1S/C21H28N2O2/c1-2-3-4-5-6-7-8-9-10-17-15-22-20(23-16-17)18-11-13-19(14-12-18)21(24)25/h11-16H,2-10H2,1H3,(H,24,25)

InChI Key

WIFSZQUMUBLVKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 4-(5-Decylpyrimidin-2-YL)benzoic acid and selected analogs from the literature:

Compound Substituents Linkage Type Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Decyl chain (C₁₀H₂₁) on pyrimidine Direct C-C bond C₂₁H₂₈N₂O₂ ~340.4 (estimated) High lipophilicity (logP > 6)
4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid Bromine on pyrimidine, ether linkage Ether (-O-) C₁₁H₇BrN₂O₃ 295.09 Moderate polarity; bromine enhances halogen bonding
2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid Dichlorobenzoyl amino, pyrimidinyloxy Amide and ether C₁₈H₁₁Cl₂N₃O₄ 404.204 High molecular weight; dual halogenation increases electronegativity
4-(4-Nitrobenzylideneamino)benzoic acid Nitrobenzylideneamino group Schiff base (-C=N-) C₁₄H₁₀N₂O₄ 282.24 Conjugated system; nitro group enhances acidity

Physicochemical Properties

  • Lipophilicity : The decyl chain in the target compound drastically increases hydrophobicity compared to brominated (logP ~3–4) or nitro-substituted analogs (logP ~2–3). This property may enhance membrane permeability but reduce aqueous solubility .
  • Thermal Stability : Ether-linked compounds (e.g., ) may exhibit lower thermal stability than the C-C-linked target compound due to weaker bond dissociation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.